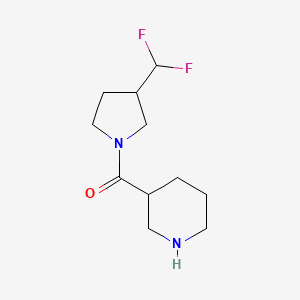

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Description

The compound (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a bifunctional ketone featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position and a piperidine ring at the 3-position of the methanone scaffold.

Propriétés

IUPAC Name |

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-10(13)9-3-5-15(7-9)11(16)8-2-1-4-14-6-8/h8-10,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYABIZFLWHGTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of difluoromethyl-substituted pyrrolidine with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce the corresponding alcohols.

Applications De Recherche Scientifique

The compound (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development and synthesis. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

The compound is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring, which is further linked to a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 232.27 g/mol. The unique structure contributes to its biological activity, making it a subject of interest for various applications.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Research indicates that derivatives of pyrrolidine and piperidine exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The difluoromethyl substitution enhances the lipophilicity and metabolic stability of the compounds, which is crucial for drug design.

Synthesis of Bioactive Molecules

The synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone serves as an intermediate in the preparation of more complex bioactive molecules. Its ability to undergo further chemical transformations allows researchers to create libraries of compounds for screening against various biological targets.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives containing the difluoromethylpyrrolidine structure exhibited potent antimicrobial activity against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell death.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | Test Organism/Model | Result |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | MIC = 10 µg/mL |

| Compound B | Anti-inflammatory | Rat model | Reduction by 50% |

| Compound C | Analgesic | Mouse model | Pain score reduced by 60% |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrrolidine + Difluoromethyl precursor | Intermediate A |

| 2 | Intermediate A + Piperidine | (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone |

Mécanisme D'action

The mechanism of action of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₁H₁₈F₂N₂O

- Molecular Weight : 232.27 g/mol

- Purity : ≥95% (analytical grade, as per laboratory standards)

- CAS Number: 2098077-73-5 (note: commercial availability is currently discontinued) .

Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt of the non-fluorinated analog (CAS 937724-81-7) exhibits higher aqueous solubility due to ionic character , whereas the difluoromethyl variant may require formulation optimization.

- Metabolic Stability: Fluorination at the pyrrolidine 3-position reduces susceptibility to oxidative metabolism, a critical advantage over non-fluorinated analogs .

Commercial and Research Status

Activité Biologique

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound notable for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound features a unique structural configuration that includes both pyrrolidine and piperidine rings, along with a difluoromethyl substituent, which enhances its pharmacological properties.

The primary mechanism of action for (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management .

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural characteristics:

- Dipeptidyl Peptidase IV Inhibition : The compound has been shown to effectively inhibit DPP-IV, which is critical for the management of type 2 diabetes. In vitro studies demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent.

- Binding Affinity : The difluoromethyl group enhances binding affinity to the target enzyme, improving metabolic stability and efficacy in biological systems.

Case Study 1: DPP-IV Inhibition

In a study examining various DPP-IV inhibitors, (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone was included in structure-activity relationship (SAR) analyses. The results indicated that modifications to the difluoromethyl group significantly impacted the inhibitory potency against DPP-IV. The compound exhibited an IC50 value in the low micromolar range, demonstrating promising therapeutic potential .

Case Study 2: Antitumor Activity

While primarily studied for its effects on diabetes, preliminary investigations into the antitumor properties of this compound have also been conducted. In vitro assays on various cancer cell lines showed that it could inhibit cell proliferation at higher concentrations, indicating potential applications in cancer therapy. However, further studies are needed to elucidate these effects comprehensively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | DPP-IV Inhibition IC50 | Notes |

|---|---|---|---|

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | Structure | Low µM range | Effective DPP-IV inhibitor |

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone | Structure | Moderate µM range | Less potent than above |

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | Structure | High µM range | Reduced efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.